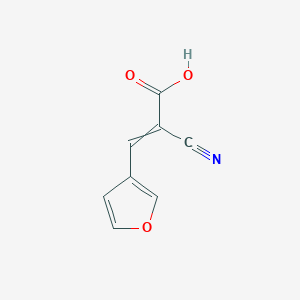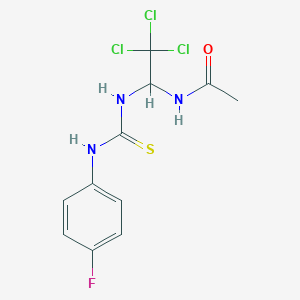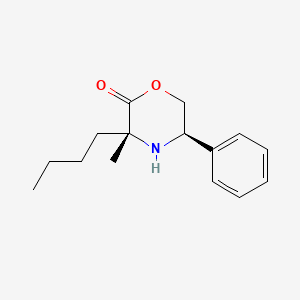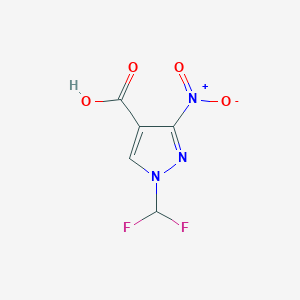![molecular formula C10H18N4 B11714515 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine is a chemical compound with the molecular formula C10H18N4. It is a heterocyclic compound containing both a pyrazole and a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine can be synthesized using phenylhydrazine and ethyl acetoacetate as starting materials. The synthesis involves cyclization, chloride acetylation, substitution, and deacetalization reactions . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .
Industrial Production Methods: The industrial production of this compound typically avoids the use of highly toxic or expensive reagents. The process is designed to be safe, simple, and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can produce alkanes or amines .
Aplicaciones Científicas De Investigación
1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: This compound is studied for its potential as a TRPV1 antagonist.
Uniqueness: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific structural features and the combination of the pyrazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-[(2-ethylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-14-10(3-4-12-14)9-13-7-5-11-6-8-13/h3-4,11H,2,5-9H2,1H3 |
Clave InChI |
BHRQPPBVLDFOGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)





![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)



